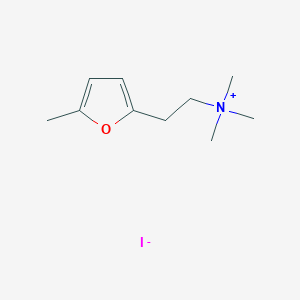

Hex-3-yn-1-ol;4-methylbenzenesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

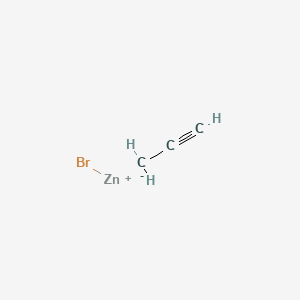

Hex-3-yn-1-ol can be synthesized through various methods, including the hydration of hex-3-yne using a hydroboration-oxidation reaction. This involves the addition of borane (BH3) to hex-3-yne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

Hex-3-yne+BH3→Hex-3-yn-1-yl borane

Hex-3-yn-1-yl borane+H2O2+NaOH→Hex-3-yn-1-ol+B(OH)3

4-Methylbenzenesulfonic acid can be prepared by sulfonating toluene with sulfuric acid (H2SO4) or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation:

Toluene+H2SO4→4-Methylbenzenesulfonic acid+H2O

Industrial Production Methods

Industrial production of Hex-3-yn-1-ol involves the same hydroboration-oxidation method but on a larger scale, with optimized reaction conditions to maximize yield and purity. Similarly, 4-methylbenzenesulfonic acid is produced industrially by sulfonating toluene in large reactors, followed by purification processes to obtain the desired product.

化学反応の分析

Types of Reactions

Hex-3-yn-1-ol and 4-methylbenzenesulfonic acid undergo various chemical reactions, including:

Oxidation: Hex-3-yn-1-ol can be oxidized to hex-3-ynoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The triple bond in Hex-3-yn-1-ol can be reduced to a double bond or single bond using hydrogenation with catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxyl group in Hex-3-yn-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form hex-3-yn-1-yl chloride.

4-Methylbenzenesulfonic acid can undergo:

Esterification: Reacting with alcohols to form esters, such as 4-methylbenzenesulfonic acid hex-5-ynyl ester.

Neutralization: Reacting with bases to form salts, such as sodium 4-methylbenzenesulfonate.

Common Reagents and Conditions

Oxidizing agents: KMnO4, CrO3

Reducing agents: H2 with Pd/C

Substitution reagents: SOCl2

Esterification reagents: Alcohols and acid catalysts

Major Products Formed

Oxidation: Hex-3-ynoic acid

Reduction: Hex-3-en-1-ol or hexan-1-ol

Substitution: Hex-3-yn-1-yl chloride

Esterification: 4-Methylbenzenesulfonic acid hex-5-ynyl ester

科学的研究の応用

Hex-3-yn-1-ol and 4-methylbenzenesulfonic acid have various applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

Biology: Hex-3-yn-1-ol can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals, polymers, and as catalysts in certain industrial processes.

作用機序

The mechanism of action of Hex-3-yn-1-ol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can act as a nucleophile, while the triple bond can undergo addition reactions. 4-Methylbenzenesulfonic acid acts as a strong acid, donating protons in various reactions and forming sulfonate esters and salts.

類似化合物との比較

Hex-3-yn-1-ol can be compared to other alkyne alcohols such as propargyl alcohol (prop-2-yn-1-ol) and but-2-yn-1-ol. These compounds share similar reactivity due to the presence of the triple bond and hydroxyl group but differ in their carbon chain length and specific applications.

4-Methylbenzenesulfonic acid can be compared to other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. While they all share the sulfonic acid functional group, their reactivity and applications vary based on the substituents attached to the aromatic ring or alkyl chain.

Conclusion

Hex-3-yn-1-ol;4-methylbenzenesulfonic acid is a compound with unique chemical properties and diverse applications in various fields

特性

CAS番号 |

51721-35-8 |

|---|---|

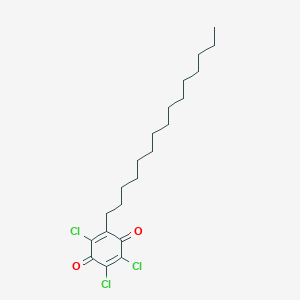

分子式 |

C13H18O4S |

分子量 |

270.35 g/mol |

IUPAC名 |

hex-3-yn-1-ol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7/h2-5H,1H3,(H,8,9,10);7H,2,5-6H2,1H3 |

InChIキー |

WMAUVCWYHLCKNG-UHFFFAOYSA-N |

正規SMILES |

CCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)

![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)